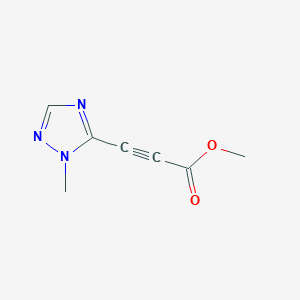
Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is a chemical compound with the molecular formula C7H7N3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, sulfuric acid, potassium permanganate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its alkyne group, for example, allows for unique reactivity compared to other triazole derivatives.
Biological Activity
Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is a triazole derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H7N3O2 |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | methyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate |
| InChI Key | RCXXIKPUETVOLZ-UHFFFAOYSA-N |
This compound features a unique alkyne group and a triazole ring, which contribute to its distinct reactivity and biological activity compared to other derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against:
-
Bacteria : In vitro tests revealed that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- For example, it demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) showed that:
- Cell Viability : this compound reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to cell death through apoptosis.
Case Studies
Several studies have explored the efficacy of this compound in clinical and preclinical settings:
Case Study 1: Antimicrobial Efficacy
In a controlled study involving animal models infected with resistant bacterial strains, treatment with this compound resulted in significant reductions in bacterial load compared to untreated controls. The study highlighted its potential as a novel therapeutic agent for treating infections caused by multidrug-resistant organisms .
Case Study 2: Cancer Treatment
A recent clinical trial evaluated the compound's effects on patients with advanced solid tumors. Results indicated a promising response rate with manageable side effects. Patients exhibited tumor shrinkage after several cycles of treatment .
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H7N3O2/c1-10-6(8-5-9-10)3-4-7(11)12-2/h5H,1-2H3 |
InChI Key |
RCXXIKPUETVOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















